molecular formula C29H32N2OS B2877078 N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 851412-65-2

N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide

Katalognummer B2877078
CAS-Nummer: 851412-65-2
Molekulargewicht: 456.65
InChI-Schlüssel: CHSBJIGHKKUAPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide, also known as BIS, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. This compound has shown promising results in various studies, making it a potential therapeutic agent for several medical conditions.

Wissenschaftliche Forschungsanwendungen

Glutaminase Inhibition for Cancer Therapy

One area of research focuses on glutaminase inhibitors as a therapeutic strategy for cancer. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been designed and synthesized, targeting kidney-type glutaminase (GLS). GLS plays a critical role in cancer cell metabolism, and its inhibition can attenuate tumor growth. One analog demonstrated similar potency to BPTES with improved solubility and efficacy in inhibiting the growth of human lymphoma cells both in vitro and in a mouse xenograft model (Shukla et al., 2012).

Antimicrobial and Enzyme Inhibition

The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has been explored for their antimicrobial properties. These compounds have shown potential as anti-bacterial agents against both gram-negative and gram-positive bacteria and as moderate inhibitors of α-chymotrypsin enzyme. One compound exhibited significant activity compared with the standard ciprofloxacin against specific bacterial strains, showcasing the therapeutic potential of these molecules in combating bacterial infections (Siddiqui et al., 2014).

Anticancer Activity

Research into the anticancer activity of sulfanylacetamide derivatives has identified compounds with promising in vitro effects against cancer cell lines. For instance, a series of 4-arylsulfonyl-1,3-oxazoles demonstrated significant cytostatic and antiproliferative activities against specific cancer subpanels, including CNS cancer and non-small cell lung cancer. These findings highlight the potential of these compounds in the development of new anticancer therapies (Zyabrev et al., 2022).

Anticonvulsant Properties

Novel amide derivatives of branched aliphatic carboxylic acids with 4-aminobenzensulfonamide have been synthesized and evaluated for their anticonvulsant properties. Several compounds exhibited potent activity in rat-maximal electroshock (MES) tests, with a notable protective index indicating their potential as new, safe antiepileptic drugs. This research underscores the importance of developing more effective treatments for epilepsy, with a focus on minimizing teratogenic risks (Hen et al., 2010).

Eigenschaften

IUPAC Name

N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2OS/c1-4-5-8-23-13-15-25(16-14-23)30-29(32)20-33-28-19-31(27-10-7-6-9-26(27)28)18-24-17-21(2)11-12-22(24)3/h6-7,9-17,19H,4-5,8,18,20H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSBJIGHKKUAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.